

# A Comprehensive Spectroscopic Guide to 7-Bromo-4-chloro-2-methylquinoline

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## Compound of Interest

Compound Name:	7-Bromo-4-chloro-2-methylquinoline
Cat. No.:	B121009

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## Abstract

This technical guide provides a detailed predictive analysis of the spectroscopic characteristics of **7-Bromo-4-chloro-2-methylquinoline**, a halogenated quinoline derivative of significant interest to medicinal chemists and drug development professionals. The quinoline scaffold is a privileged structure in pharmaceutical chemistry, known for its wide range of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.<sup>[1][2][3][4][5]</sup> As novel derivatives are synthesized, their unambiguous structural characterization is paramount. In the absence of publicly available experimental spectra for this specific compound, this guide leverages fundamental principles of spectroscopy and data from analogous structures to provide a robust, in-depth interpretation of its expected Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) data. This document serves as a foundational reference for researchers in the synthesis, identification, and quality control of **7-Bromo-4-chloro-2-methylquinoline**.

## Compound Profile

**7-Bromo-4-chloro-2-methylquinoline** is a polysubstituted aromatic heterocycle. Its structure and key identifiers, sourced from PubChem, are summarized below.<sup>[6]</sup> The unique combination of a bromine atom, a chlorine atom, and a methyl group on the quinoline core imparts a distinct spectroscopic fingerprint crucial for its identification.

Property	Value	Source
IUPAC Name	7-bromo-4-chloro-2-methylquinoline	PubChem[6]
Molecular Formula	C <sub>10</sub> H <sub>7</sub> BrClN	PubChem[6]
Molecular Weight	256.52 g/mol	PubChem[6]
Monoisotopic Mass	254.94504 Da	PubChem[6]
CAS Number	143946-45-6	PubChem[6]

## Molecular Structure

For clarity in the subsequent spectroscopic analysis, the atoms of **7-Bromo-4-chloro-2-methylquinoline** are numbered as shown in the diagram below.

Caption: Structure of **7-Bromo-4-chloro-2-methylquinoline** with atom numbering.

## Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound. For **7-Bromo-4-chloro-2-methylquinoline**, high-resolution mass spectrometry (HRMS) is particularly powerful due to the characteristic isotopic signatures of bromine and chlorine.

## Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

- Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
- Instrumentation: Utilize an ESI-TOF (Electrospray Ionization - Time of Flight) or Orbitrap mass spectrometer.
- Ionization Mode: Positive electrospray ionization (ESI+) is typically employed, as the quinoline nitrogen is readily protonated.

- Analysis: Acquire the full scan mass spectrum, focusing on the expected m/z range for the molecular ion  $[M+H]^+$ .
- Data Processing: Calibrate the spectrum using a known standard to ensure high mass accuracy. Analyze the isotopic pattern of the molecular ion cluster.

## Predicted Mass Spectrum Analysis

**Molecular Ion Peak ( $[M]^+$ ) and Isotopic Pattern:** The presence of one bromine atom ( $^{79}\text{Br}$ : ~50.7%,  $^{81}\text{Br}$ : ~49.3%) and one chlorine atom ( $^{35}\text{Cl}$ : ~75.8%,  $^{37}\text{Cl}$ : ~24.2%) creates a highly distinctive isotopic cluster for the molecular ion. This pattern is the most definitive feature in the mass spectrum for confirming the elemental composition. The monoisotopic mass is calculated using the most abundant isotopes ( $^{12}\text{C}$ ,  $^1\text{H}$ ,  $^{14}\text{N}$ ,  $^{35}\text{Cl}$ ,  $^{79}\text{Br}$ ).

- Monoisotopic Mass: 254.94504 Da[6]

The expected isotopic distribution for the molecular ion  $[M]^+$  cluster would be as follows:

Ion	m/z (approx.)	Relative Intensity (%)	Contributing Isotopes
M	255	77.5	$^{12}\text{C}_{10}^1\text{H}_7^{79}\text{Br}^{35}\text{ClN}$
M+1	256	8.5	Primarily $^{13}\text{C}$ contribution
M+2	257	100	$^{79}\text{Br}^{37}\text{Cl}$ and $^{81}\text{Br}^{35}\text{Cl}$
M+3	258	11.0	$^{13}\text{C}$ with M+2 isotopes
M+4	259	24.8	$^{81}\text{Br}^{37}\text{Cl}$

**Note:** Intensities are calculated based on natural isotopic abundances and are normalized to the most abundant peak in the cluster (M+2).

**Fragmentation Pattern:** Under Electron Ionization (EI) or Collision-Induced Dissociation (CID), the molecular ion will fragment in predictable ways. The fragmentation is guided by the stability of the resulting ions and neutral losses.

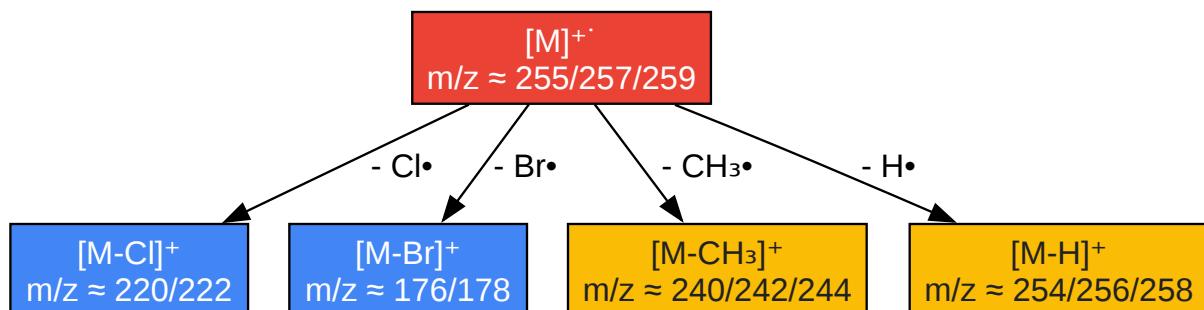


Figure 2: Predicted MS Fragmentation Pathway

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Caption: Key predicted fragmentation steps for **7-Bromo-4-chloro-2-methylquinoline**.

- Loss of a Chlorine Radical (-Cl•): Cleavage of the C-Cl bond is a common pathway for halogenated compounds, leading to a fragment ion around m/z 220/222.[7]
- Loss of a Bromine Radical (-Br•): Similarly, loss of the bromine atom would yield a fragment at m/z 176/178.
- Loss of a Methyl Radical (-CH<sub>3</sub>•):  $\alpha$ -cleavage of the methyl group can occur, resulting in a fragment at m/z 240/242/244. This is a common fragmentation route for alkyl-substituted heterocycles.[8]
- Loss of a Hydrogen Radical (-H•): Loss of a hydrogen atom, likely from the methyl group, can lead to a stable, ring-expanded ion.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

## Experimental Protocol: ATR-FTIR

- Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

- Analysis: Collect the spectrum, typically in the range of 4000–400  $\text{cm}^{-1}$ .
- Data Processing: Perform a background scan and ratio it against the sample scan to produce the final absorbance or transmittance spectrum.

## Predicted IR Absorption Bands

The structure of **7-Bromo-4-chloro-2-methylquinoline** suggests several characteristic absorption bands.

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Predicted Intensity	Comments
3100–3000	Aromatic C-H Stretch	Medium to Weak	Characteristic of sp <sup>2</sup> C-H bonds in the quinoline ring.[9]
2980–2850	Aliphatic C-H Stretch	Weak	Asymmetric and symmetric stretching of the methyl group.[9]
1620–1580	C=N Ring Stretch	Medium to Strong	Stretching vibration of the carbon-nitrogen double bond within the pyridine ring.
1570–1450	C=C Ring Stretch	Multiple, Strong	Aromatic ring "breathing" modes, characteristic of the quinoline core.[10][11]
850–750	C-H Out-of-Plane Bend	Strong	The pattern of these bands can be indicative of the substitution on the benzene ring.
~800–600	C-Cl Stretch	Medium to Strong	The exact position depends on the molecular environment.
~600–500	C-Br Stretch	Medium	Typically found in the lower frequency region of the spectrum.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei.

## Experimental Protocol: $^1\text{H}$ and $^{13}\text{C}$ NMR

- Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent, commonly Chloroform-d ( $\text{CDCl}_3$ ).[\[12\]](#)[\[13\]](#)
- Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference ( $\delta = 0.00$  ppm).[\[12\]](#)
- Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
- Acquisition: Record standard  $^1\text{H}$  and  $^{13}\text{C}\{^1\text{H}\}$  (proton-decoupled) spectra at room temperature. For more detailed analysis, 2D experiments like COSY, HSQC, and HMBC can be performed.
- Data Processing: Fourier transform the raw data (FID), phase the spectrum, and calibrate the chemical shift axis to the TMS signal.

## Predicted $^1\text{H}$ NMR Spectrum (400 MHz, $\text{CDCl}_3$ )

The proton NMR spectrum is predicted to show five distinct signals: three in the aromatic region and two in the aliphatic/vinylic region.

Proton (Position)	Predicted $\delta$ (ppm)	Multiplicity	Coupling (J, Hz)	Comments
H-3	7.2 – 7.4	s (singlet)	-	This proton is on the pyridine ring, adjacent to the nitrogen and the C4-Cl. It has no adjacent protons, hence it appears as a singlet.
H-5	8.0 – 8.2	d (doublet)	$J \approx 8.8\text{--}9.2$	Coupled to H-6. Deshielded due to its peri-position relative to the pyridine nitrogen.
H-6	7.6 – 7.8	dd (doublet of doublets)	$J \approx 8.8\text{--}9.2, 2.0\text{--}2.4$	Coupled to both H-5 (ortho-coupling) and H-8 (meta-coupling).
H-8	8.2 – 8.4	d (doublet)	$J \approx 2.0\text{--}2.4$	Coupled only to H-6 (meta-coupling). Deshielded by the bromine at C7.
$\text{CH}_3$ (at C-2)	2.6 – 2.8	s (singlet)	-	The methyl group protons are equivalent and have no adjacent protons, resulting in a singlet. The chemical shift is

typical for a  
methyl group on  
an aromatic ring  
adjacent to a  
nitrogen atom.

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## Predicted $^{13}\text{C}$ NMR Spectrum (100 MHz, $\text{CDCl}_3$ )

The proton-decoupled  $^{13}\text{C}$  NMR spectrum will show 10 distinct signals corresponding to the 10 carbon atoms in the molecule.

Carbon (Position)	Predicted $\delta$ (ppm)	Comments
C-2	158 – 162	Quaternary carbon attached to nitrogen and the methyl group. Significantly deshielded.
C-3	120 – 124	Tertiary carbon (CH) on the pyridine ring.
C-4	147 – 151	Quaternary carbon attached to chlorine and nitrogen. Highly deshielded by both electronegative atoms.
C-4a	148 – 152	Quaternary carbon at the ring junction.
C-5	128 – 131	Tertiary carbon (CH) on the benzene ring.
C-6	129 – 132	Tertiary carbon (CH) on the benzene ring.
C-7	120 – 123	Quaternary carbon attached to bromine. The shift is influenced by the heavy atom effect.
C-8	126 – 129	Tertiary carbon (CH) on the benzene ring.
C-8a	135 – 138	Quaternary carbon at the ring junction, adjacent to the nitrogen.
CH <sub>3</sub>	24 – 26	Aliphatic methyl carbon.

## Integrated Spectroscopic Workflow

The reliable identification of **7-Bromo-4-chloro-2-methylquinoline** requires an integrated approach where data from multiple techniques are correlated. The following workflow illustrates this best practice.

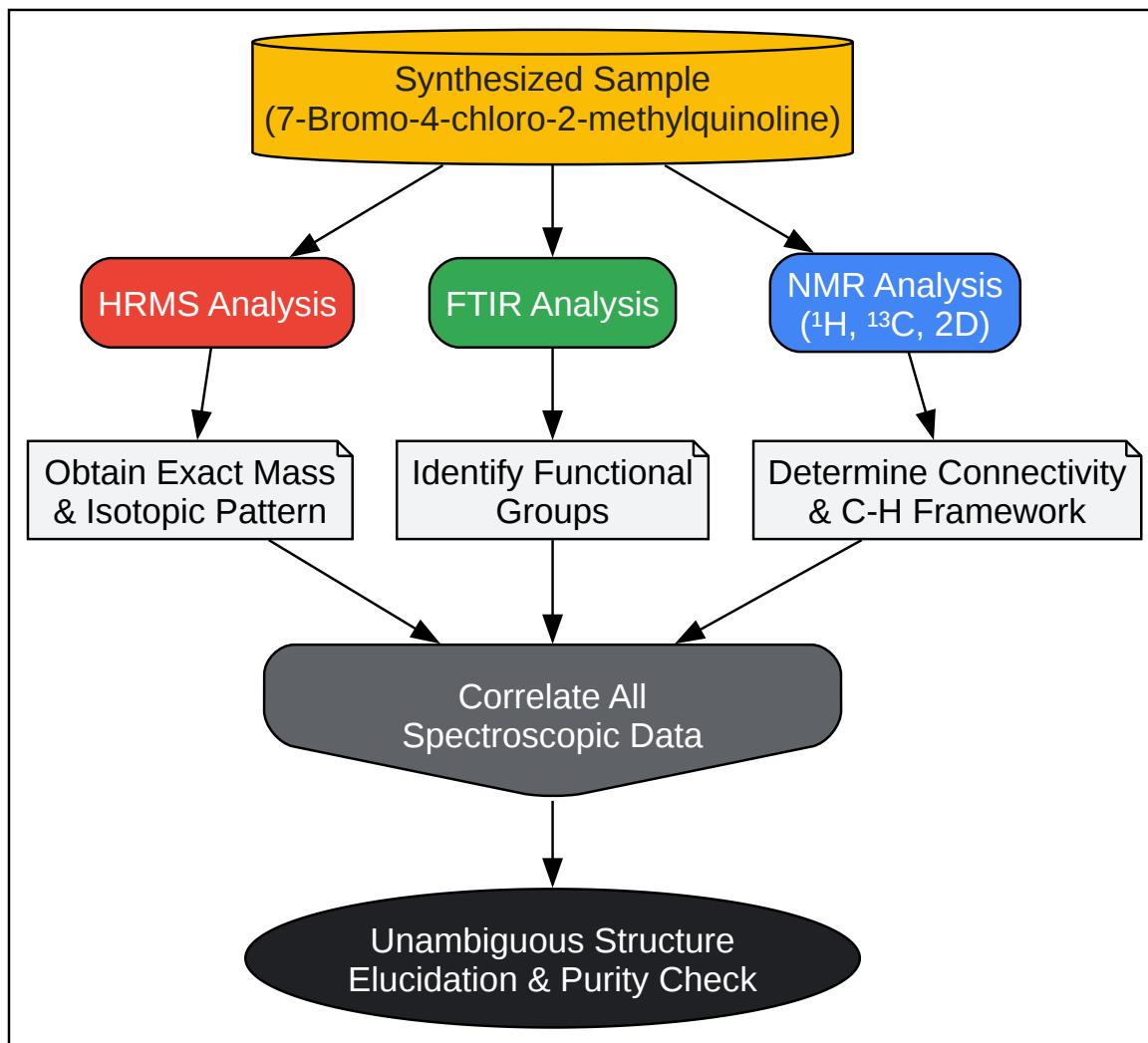


Figure 3: Integrated Workflow for Spectroscopic Analysis

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Caption: A systematic workflow for the structural verification of the target compound.

## Conclusion

This guide provides a comprehensive, theory-based prediction of the key spectroscopic data for **7-Bromo-4-chloro-2-methylquinoline**. The combination of a unique isotopic cluster in the mass spectrum, characteristic functional group vibrations in the IR spectrum, and a well-resolved set of signals in the <sup>1</sup>H and <sup>13</sup>C NMR spectra provides a robust analytical framework for its unambiguous identification. Researchers can use this guide as a predictive reference to

confirm the successful synthesis and purification of this valuable heterocyclic building block, ensuring the integrity of their materials for applications in drug discovery and development.

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